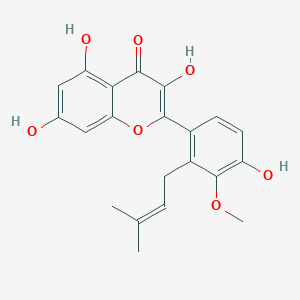
2'-Prenylisorhamnetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Prenylisorhamnetin is a naturally occurring flavonoid compound known for its potent antioxidant and anti-inflammatory properties. It is chemically identified as 3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one and has a molecular formula of C21H20O7. This compound is found in various plants and has been extensively studied for its potential therapeutic benefits, including its role in combating cancer, cardiovascular diseases, and neurodegenerative conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Prenylisorhamnetin typically involves the prenylation of isorhamnetin. Prenylation is a biochemical modification where a prenyl group is added to a molecule. This process can be catalyzed by prenyltransferases, which facilitate the transfer of prenyl groups from prenyl donors to acceptor molecules . The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to optimize the yield.
Industrial Production Methods: Industrial production of 2’-Prenylisorhamnetin may involve the extraction of the compound from plant sources or the use of biotechnological methods to enhance production. Techniques such as enzymatic hydrolysis and biotransformation using microbial cultures are employed to increase the efficiency and yield of the compound .
化学反応の分析
Types of Reactions: 2’-Prenylisorhamnetin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Prenylisorhamnetin, each with distinct chemical and biological properties .
科学的研究の応用
2’-Prenylisorhamnetin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study flavonoid chemistry and the effects of prenylation on the chemical properties of flavonoids.
Biology: The compound is studied for its role in cellular processes, including its antioxidant and anti-inflammatory effects.
Medicine: Research has shown that 2’-Prenylisorhamnetin has potential therapeutic benefits in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用機序
The mechanism of action of 2’-Prenylisorhamnetin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . Key molecular targets include nuclear receptors, kinases, and G protein-coupled receptors . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
類似化合物との比較
2’-Prenylisorhamnetin is unique among flavonoids due to its prenyl group, which enhances its biological activity and bioavailability. Similar compounds include:
Isorhamnetin: A non-prenylated flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with potent antioxidant effects but lacking the prenyl group, which may affect its bioavailability and potency.
Kaempferol: A flavonoid with similar structural features but different biological activities due to the absence of the prenyl group.
特性
分子式 |
C21H20O7 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-5-12-13(6-7-14(23)20(12)27-3)21-19(26)18(25)17-15(24)8-11(22)9-16(17)28-21/h4,6-9,22-24,26H,5H2,1-3H3 |
InChIキー |
ZKZZUIRTCQKWIM-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C=CC(=C1OC)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)

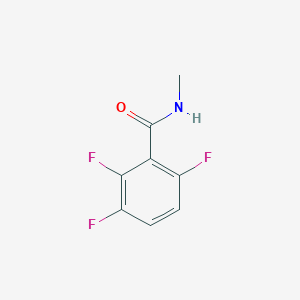

![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B14754995.png)
![Naphtho[2,3-f]quinoxaline](/img/structure/B14755003.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
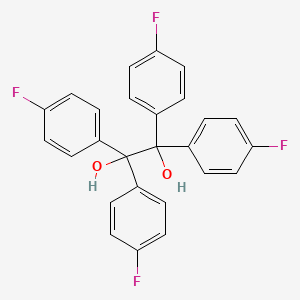
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)
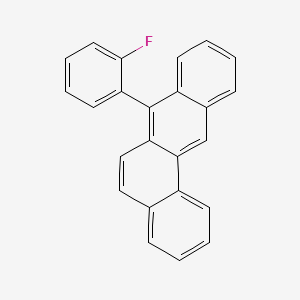
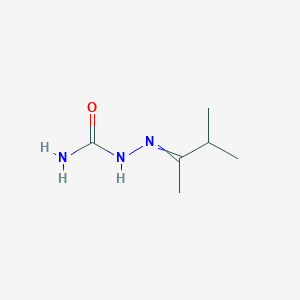
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide](/img/structure/B14755025.png)
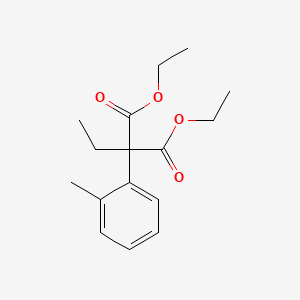
![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
